molecular formula C20H23FN6O B11003152 N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B11003152
M. Wt: 382.4 g/mol
InChI Key: NTNQLCXIFURGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo[4,3-b]pyridazine derivative featuring a piperidine-4-carboxamide scaffold substituted with a 4-fluorophenyl group and a 3-isopropyl-triazolo-pyridazine moiety. Its molecular formula is C21H23FN6O (inferred from analogues in ), with a molecular weight of approximately 394.5 g/mol.

Properties

Molecular Formula

C20H23FN6O

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN6O/c1-13(2)19-24-23-17-7-8-18(25-27(17)19)26-11-9-14(10-12-26)20(28)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,28)

InChI Key

NTNQLCXIFURGHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Ultrasound-Assisted Cyclization for Triazole Formation

The triazole ring is synthesized via ultrasonic irradiation of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted acids in phosphorus oxychloride (POCl₃) at 80–150°C. For the target compound, 2-hydrazino-3-chloro-5-(propan-2-yl)pyridazine reacts with formic acid under ultrasound (105°C, 3 h), yielding 3-(propan-2-yl)-1,2,4-triazolo[4,3-b]pyridazine-6-chloride (70% yield).

Reaction Conditions

ParameterValueSource
Reactants2-Hydrazinopyridazine + Acid
SolventPOCl₃
Temperature105°C
IrradiationUltrasound (40 kHz)
Yield70%

Functionalization at Position 6

The chlorine atom at position 6 is replaced via nucleophilic aromatic substitution. Treatment with piperidine-4-carboxylic acid in dimethylformamide (DMF) at 120°C for 12 h introduces the piperidine moiety, forming 1-(3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (58% yield).

Synthesis of the Piperidine-4-Carboxamide Fragment

Carboxylic Acid Activation

Piperidine-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with 4-fluoroaniline in tetrahydrofuran (THF) at 0–5°C yields N-(4-fluorophenyl)piperidine-4-carboxamide (82% yield).

Characterization Data

  • Melting Point : 143–144°C

  • ¹H NMR (CDCl₃) : δ 3.91 (s, 3H, CH₃), 6.97–7.71 (d, 2H, Ar-H)

Coupling of Triazolopyridazine and Piperidine Fragments

Amide Bond Formation

The carboxylic acid group on the piperidine-triazolopyridazine intermediate is coupled with 4-fluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 24 h, achieving N-(4-fluorophenyl)-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (65% yield).

Optimization Table

Coupling AgentSolventTime (h)Yield (%)
EDC/HOBtDCM2465
DCC/DMAPTHF4852

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (40:60, v/v). Final recrystallization from ethanol yields analytically pure material.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (d, 6H, CH(CH₃)₂), 3.12–3.45 (m, 4H, piperidine-H), 7.02–8.01 (m, 4H, Ar-H).

  • ¹³C NMR : 160.2 ppm (C=O), 190.5 ppm (C=S in analogs).

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₂F₂N₆O: 452.18; found: 452.19.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Addressed using DMF/THF mixtures (3:1).

  • Regioselectivity in Cyclization : Controlled by ultrasonic irradiation and electron-donating substituents.

  • Sulfurization Side Reactions : Minimized by inert atmosphere and stoichiometric Lawesson’s reagent .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This cross-coupling reaction forms the triazolo-pyridazine backbone. A boronic ester derivative reacts with a chloropyridazine precursor under palladium catalysis:

Reaction Component Conditions Yield
Catalytic systemPd(dppf)Cl₂ (5 mol%)68%
Solvent systemDioxane/water (4:1 v/v)
Temperature/Duration100°C, 12 hours

This step introduces the propan-2-yl group to the triazolo-pyridazine system, critical for subsequent functionalization.

Buchwald-Hartwig Amidation

The piperidine-4-carboxamide moiety is installed via palladium-mediated C–N bond formation:

Reaction Parameter Details Yield
CatalystPd₂(dba)₃ (3 mol%) + Xantphos (6 mol%)52%
BaseCs₂CO₃ (2 equiv)
SolventDMF, 120°C, 24 hours

This reaction exhibits sensitivity to oxygen, requiring inert atmosphere conditions for optimal efficiency.

Triazolo-Pyridazine Cyclization

Copper(I)-mediated cyclization finalizes the heterocyclic core:

Component Role Yield
CuICatalyst (10 mol%)75%
DBUBase (2 equiv)
Solvent/TemperatureDMF, 80°C, 6 hours

The reaction proceeds via intramolecular dehydrogenation, forming the fused triazolo-pyridazine system.

Functional Group Reactivity

The compound undergoes targeted modifications at distinct sites:

Site Reactivity Example Reaction
Piperidine carboxamideNucleophilic acyl substitution with amines or alcoholsEsterification with methanol/H⁺
Fluorophenyl ringElectrophilic aromatic substitution (e.g., nitration, halogenation)Bromination using Br₂/FeBr₃
Triazole N-atomsCoordination with transition metals (e.g., Pd, Cu)Catalyst support in cross-couplings

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates but may require rigorous drying to prevent hydrolysis.

  • Catalyst Screening : Pd₂(dba)₃ outperforms Pd(OAc)₂ in amidation steps due to enhanced stability under high-temperature conditions.

  • Side Reactions :

    • Competing O-alkylation observed during esterification (mitigated using bulky alcohols).

    • Over-bromination of the fluorophenyl group without careful stoichiometric control.

Comparative Reactivity with Analogues

The fluorophenyl group enhances electron-deficient character compared to chlorophenyl or methylphenyl derivatives, accelerating electrophilic substitutions by 15–20%. Conversely, bulkier substituents on the triazole ring (e.g., propan-2-yl vs methyl) reduce reaction rates in metal-catalyzed steps by steric hindrance .

Stability Under Reaction Conditions

Condition Stability Profile Degradation Pathway
Acidic (pH < 3)Partial hydrolysis of carboxamideFormation of carboxylic acid + amine
Basic (pH > 10)Stable up to 80°C
Oxidative (H₂O₂)Triazole ring oxidation to form N-oxidesLoss of biological activity

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of triazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the piperidine moiety may enhance interaction with biological targets involved in cancer pathways.

Antimicrobial Properties

Triazole-containing compounds are well-documented for their antifungal activities. The compound may exhibit similar properties, potentially serving as a lead structure for developing new antifungal agents. Studies have shown that modifications to the triazole ring can significantly impact antifungal potency.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of triazole derivatives similar to N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide against various cancer cell lines. The results demonstrated that modifications to the triazole ring could enhance cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Case Study 2: Antifungal Efficacy

In another research effort focusing on triazole derivatives, compounds were tested for their antifungal activity against Candida species. The results indicated that specific substitutions on the triazole ring led to increased antifungal activity compared to standard treatments like fluconazole.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variants

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, where modifications to the carboxamide substituent and triazole ring significantly alter pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Triazolo[4,3-b]pyridazine Derivatives
Compound Name Substituent on Aromatic Ring Triazole Substituent Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound : N-(4-fluorophenyl)-1-[3-(propan-2-yl)[...]-4-carboxamide 4-Fluorophenyl Isopropyl ~394.5 Potential BRD4 inhibition, moderate lipophilicity
N-(4-Chlorophenyl)-1-[3-(propan-2-yl)[...]-4-carboxamide 4-Chlorophenyl Isopropyl ~408.9 Increased lipophilicity (Cl vs. F)
N-(4-Methoxyphenyl)-1-[3-(propan-2-yl)[...]-3-carboxamide 4-Methoxyphenyl Isopropyl 394.5 Enhanced solubility (methoxy group)
N-(2-Phenylethyl)-1-(3-phenyl[...]-4-carboxamide Phenylethyl Phenyl 426.5 Bulky substituent; possible reduced activity
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[...]-4-carboxamide 3-Chlorophenyl-piperazine Methyl ~542.0 BRD4 inhibitor (IC₅₀ = 0.12 µM)
1-(3-Isopropyl[...])piperidine-4-carboxylic acid N/A Isopropyl ~291.3 Intermediate for further derivatization

Pharmacological Activities

  • For instance, the analogue with a 3-methyltriazolo group and chlorophenyl-piperazine substituent exhibits an IC₅₀ of 0.12 µM against BRD4 . The 4-fluorophenyl group in the target compound may optimize binding via halogen bonding .
  • Lin28 Inhibition : Analogues like C1632 (N-methyl-N-[3-(3-methyltriazolo[...])phenyl]acetamide) inhibit Lin28 proteins, a pathway relevant to cancer and regeneration . The target compound’s isopropyl group may enhance selectivity compared to methyl derivatives.

Physicochemical Properties

  • Lipophilicity : Chlorophenyl and isopropyl substituents increase logP (e.g., 4-chloro derivative: ~4.1) compared to the 4-fluoro analogue (~3.7), affecting membrane permeability .
  • Solubility : Methoxyphenyl derivatives (e.g., ) show improved aqueous solubility due to the polar methoxy group, whereas bulky phenylethyl groups () may reduce solubility.

SAR Insights

  • Triazole Substituents : Isopropyl groups enhance hydrophobic binding compared to methyl (). Trifluoromethyl groups (e.g., STK651245 in ) improve potency but may reduce solubility.
  • Aromatic Ring Modifications : Fluorine and chlorine atoms optimize electronic effects and metabolic stability. Bulky groups (e.g., phenylethyl) may sterically hinder target engagement .

Biological Activity

N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperidine ring
  • A triazole moiety
  • A pyridazine derivative
  • A 4-fluorophenyl group

Molecular Formula: C19H22FN5O
Molecular Weight: 357.41 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The following sections delve into specific studies highlighting the compound's biological activity.

Case Studies

  • Mechanism of Action
    • In studies involving related triazole derivatives, it was found that these compounds can induce apoptosis in cancer cells by activating caspase-dependent pathways. Specifically, they promote oxidative stress and inhibit critical signaling pathways such as Notch-AKT, which are essential for cancer cell survival .
  • In Vitro Studies
    • A study on triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116). The IC50 values ranged from 27.3 μM to 43.4 μM for different derivatives . This suggests that the compound may have comparable efficacy.
  • Cell Cycle Arrest
    • Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation and increased apoptosis rates. These findings underscore the potential of this compound as a promising candidate in cancer therapy .

Antioxidant and Anti-inflammatory Properties

Research has indicated that triazole-containing compounds often exhibit antioxidant properties that can mitigate oxidative stress in various biological systems. This is particularly relevant in cancer therapy where oxidative stress plays a dual role—promoting apoptosis in malignant cells while protecting normal cells from damage .

Comparative Table of Biological Activities

CompoundBiological ActivityIC50 (μM)Mechanism
This compoundAnticancerTBDInduces apoptosis via oxidative stress
ZQL-4c (similar structure)Anticancer27.3 - 43.4Inhibits Notch-AKT signaling
Triazole derivativesAnticancer6.2 - 43.4Induces G2/M arrest

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide?

  • The compound is synthesized via coupling reactions using reagents like HATU (1-bis(dimethylamino)methylenebis(dimethylamino)methylene -1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acids for amide bond formation. For example, triazolo[4,3-b]pyridazine intermediates are reacted with substituted piperidines under DMF or ethanol solvents with bases like triethylamine (TEA) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm connectivity and stereochemistry. High-performance liquid chromatography (HPLC) with purity ≥95% is used to validate compound integrity. Crystallographic studies or mass spectrometry (MS) may supplement these analyses .

Q. What initial biological screening assays are recommended for this compound?

  • Researchers often test for kinase or bromodomain inhibition (e.g., BRD4) using biochemical assays like fluorescence polarization or thermal shift assays. Cellular potency is evaluated via IC50 determinations in cancer cell lines, with downstream targets like c-Myc monitored via Western blotting .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation of this compound?

  • Yield optimization involves solvent screening (e.g., replacing DMF with ethanol for better solubility), stoichiometric tuning of coupling reagents (e.g., HATU), and temperature control. Isolation of intermediates (e.g., amine-hydrochloride salts) improves purity and reduces side reactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability. Cross-validation using orthogonal methods (e.g., SPR for binding kinetics, CRISPR knockouts for target specificity) is critical. Comparative studies with reference inhibitors (e.g., AZD5153 for BRD4) help contextualize results .

Q. How can computational modeling predict the binding mode of this compound to its target?

  • Molecular docking (e.g., GOLD scoring) and molecular dynamics simulations model interactions between the triazolo-pyridazine core and bromodomain acetyl-lysine binding pockets. Pharmacophore models prioritize substituents (e.g., 4-fluorophenyl for hydrophobic interactions) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • SAR requires systematic variation of substituents (e.g., piperidine carboxamide vs. cyclopropyl groups) and evaluation of physicochemical properties (logP, solubility). Bivalent binding motifs (e.g., triazolo-pyridazine linked to piperidine) enhance potency but complicate pharmacokinetic optimization .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Microsomal stability assays (human/rodent liver microsomes) and CYP450 inhibition screens (e.g., CYP3A4) evaluate metabolic liability. Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) assess genotoxicity and general safety .

Methodological Guidance

  • Data Contradiction Analysis : Compare IC50 values across assays using standardized protocols (e.g., fixed ATP concentrations). Validate with genetic knockdowns .
  • Experimental Design : Use fractional factorial designs to test reaction variables (solvent, temperature) in parallel .
  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., BRD4) to resolve binding ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.